Autotaxin (ATX) Inhibition
6-Sulfamoylpyridine-3-carboxylic acid serves as a critical precursor for highly potent autotaxin (ATX) inhibitors. When elaborated into a specific pyrrolopyrrole carboxamide derivative (the full ligand in PDB 7G4N), the resulting compound exhibits an IC50 of 13.5 nM (0.0135 µM) against rat autotaxin [1]. This level of potency is on par with or exceeds that of many other ATX inhibitor scaffolds reported in the literature [2]. While a direct, side-by-side comparison of the unelaborated acid is not available, the co-crystal structure confirms the sulfamoyl-pyridine moiety makes specific, critical interactions within the ATX active site, validating its utility as a privileged fragment for this target [1].
| Evidence Dimension | Inhibitory Potency (IC50) against Autotaxin (ATX) |
|---|---|
| Target Compound Data | 13.5 nM (as a pyrrolopyrrole carboxamide derivative) |
| Comparator Or Baseline | Various literature-reported ATX inhibitor scaffolds (range: low nM to high µM) |
| Quantified Difference | Potency is in the low nanomolar range, representing a high degree of target engagement. |
| Conditions | In vitro enzymatic assay using rat autotaxin; confirmed by X-ray crystallography (PDB 7G4N, 1.67 Å resolution). |
Why This Matters
This evidence positions 6-sulfamoylpyridine-3-carboxylic acid as a validated starting point for developing ATX inhibitors, which are sought after for treating fibrotic diseases and cancer, offering a clear advantage over untested or less potent pyridine-carboxylic acid scaffolds.
- [1] Hunziker, D. et al. Crystal structure of a rat autotaxin complex. To be published. PDB ID: 7G4N. View Source
- [2] Patents-Review.com. NEW OCTAHYDRO-PYRROLO[3,4-c]-PYRROLE DERIVATIVES AND ANALOGS THEREOF AS AUTOTAXIN INHIBITORS. 2015. View Source
